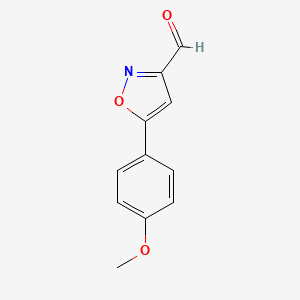

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

Description

The exact mass of the compound 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-14-10-4-2-8(3-5-10)11-6-9(7-13)12-15-11/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRLEBXQHWKCQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NO2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584568 | |

| Record name | 5-(4-Methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870703-95-0 | |

| Record name | 5-(4-Methoxyphenyl)-1,2-oxazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 870703-95-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

Abstract

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a pivotal heterocyclic building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique molecular architecture, combining the biologically significant isoxazole core with a methoxyphenyl substituent and a reactive aldehyde functional group, renders it an exceptionally versatile intermediate for the development of complex molecular targets. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications. We delve into the causality behind experimental choices, present validated protocols, and contextualize its utility within drug discovery programs, particularly those targeting inflammatory and neurological pathways. All quantitative data is summarized for clarity, and key processes are visualized to facilitate a deeper understanding of the compound's scientific value.

Core Physicochemical & Structural Properties

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a stable, crystalline solid at ambient temperature.[1] Its identity and core properties are foundational to its application in synthetic chemistry. The presence of the polar isoxazole ring and the aldehyde group, contrasted with the nonpolar aromatic regions, results in moderate solubility in common organic solvents.

Identity and Physical Data

A summary of the compound's essential properties is provided below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 870703-95-0 | [1][2][3] |

| Molecular Formula | C₁₁H₉NO₃ | [1][2][3] |

| Molecular Weight | 203.19 g/mol | [2][3] |

| Appearance | White to off-white crystals or powder | [1] |

| Melting Point | 154 - 160 °C | [1] |

| Purity (Typical) | ≥95% to ≥97% (HPLC) | [1][2] |

| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture | [1] |

Molecular Structure & Spectroscopic Profile

The structure features a five-membered isoxazole ring, which is an aromatic heterocycle containing adjacent nitrogen and oxygen atoms.[4] This ring is substituted at the 5-position with a 4-methoxyphenyl group and at the 3-position with a carboxaldehyde group.

Caption: Structure of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 500 MHz): δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~7.7-7.9 ppm (d, 2H, Ar-H ortho to isoxazole), δ ~6.9-7.1 ppm (d, 2H, Ar-H ortho to -OCH₃), δ ~6.8-7.0 ppm (s, 1H, isoxazole C4-H), δ ~3.8-3.9 ppm (s, 3H, -OCH₃).

-

¹³C NMR (CDCl₃, 125 MHz): δ ~185 ppm (C=O, aldehyde), δ ~170 ppm (isoxazole C5), δ ~162 ppm (isoxazole C3), δ ~160 ppm (Ar-C-OCH₃), δ ~128-130 ppm (Ar-CH), δ ~114-116 ppm (Ar-CH), δ ~122 ppm (Ar-C), δ ~105 ppm (isoxazole C4), δ ~55 ppm (-OCH₃).

-

IR (KBr, cm⁻¹): ~3100 (Ar C-H stretch), ~2850 (Aldehyde C-H stretch), ~1700 (Aldehyde C=O stretch), ~1610, 1500 (Ar C=C stretch), ~1450 (C=N stretch), ~1250 (Asymmetric C-O-C stretch), ~1030 (Symmetric C-O-C stretch).

Synthesis, Reactivity, and Mechanistic Considerations

As a key intermediate, understanding the synthesis and reactivity of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde is crucial for its effective utilization.

Retrosynthetic Analysis and Common Synthesis Pathway

The isoxazole ring is commonly synthesized via a [3+2] cycloaddition reaction. A robust and frequently employed method involves the reaction of a chalcone precursor with hydroxylamine, which proceeds through an initial Michael addition followed by cyclization and dehydration.

Caption: General synthetic workflow for isoxazole aldehydes.

Causality in Synthesis:

-

Claisen-Schmidt Condensation: This base-catalyzed reaction is a reliable method for forming the α,β-unsaturated ketone (chalcone) backbone. The choice of base (e.g., NaOH, KOH) is critical for deprotonating the α-carbon of the acetophenone without promoting self-condensation.

-

Cyclization with Hydroxylamine: Hydroxylamine hydrochloride is typically used with a base (e.g., sodium acetate) to generate free hydroxylamine in situ. The reaction mechanism involves nucleophilic attack of the hydroxylamine nitrogen on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring.

Chemical Reactivity

The reactivity of this molecule is dominated by the aldehyde group, making it a versatile precursor for a wide array of derivatives.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 5-(4-methoxyphenyl)isoxazole-3-carboxylic acid using standard oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). This carboxylic acid derivative is itself a valuable intermediate for amide and ester synthesis.

-

Reduction: Selective reduction to the primary alcohol, [5-(4-methoxyphenyl)isoxazol-3-yl]methanol, can be achieved with mild reducing agents such as sodium borohydride (NaBH₄). This prevents reduction of the isoxazole ring.

-

Nucleophilic Addition & Condensation: The aldehyde is an excellent electrophile. It undergoes reactions such as:

-

Wittig Reaction: To form vinyl-substituted isoxazoles.

-

Knoevenagel Condensation: With active methylene compounds to extend the carbon chain.

-

Reductive Amination: With primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) to yield substituted amines, a cornerstone of combinatorial library synthesis.

-

Applications in Drug Discovery and Materials Science

The isoxazole moiety is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding.[4][5]

Role as a Pharmaceutical Intermediate

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde serves as a key building block for synthesizing more complex molecules with potential therapeutic value.[1] The isoxazole scaffold is associated with a broad spectrum of biological activities.[4][6]

-

Anti-inflammatory Agents: The isoxazole ring is a core component of COX-2 inhibitors like Valdecoxib. Derivatives synthesized from this aldehyde can be screened for similar activities.

-

Neurological Disorders: The molecule is used in the synthesis of compounds targeting neurological pathways, leveraging the isoxazole core's ability to cross the blood-brain barrier.[1]

-

Anticancer Research: Numerous isoxazole-containing compounds have been investigated as potential anticancer agents, acting as inhibitors of various signaling pathways crucial for tumor growth.[7]

-

Antimicrobial Development: The scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[5]

Caption: From building block to potential therapeutic applications.

Utility in Materials Science

Beyond pharmaceuticals, this compound is explored in materials science for the creation of advanced polymers and functional materials.[1] The rigid, aromatic structure can be incorporated into polymer backbones to enhance thermal stability and introduce specific electronic properties.

Experimental Protocols

The following protocols are provided as validated, reproducible methods for the synthesis and characterization of the title compound.

Protocol: Synthesis via Chalcone Intermediate

Objective: To synthesize 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde from 4'-methoxyacetophenone and glyoxylic acid monohydrate.

Step 1: Synthesis of (E)-4-(4-methoxyphenyl)-2-oxobut-3-enoic acid (Chalcone Precursor)

-

Reagents & Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methoxyacetophenone (10 mmol) in ethanol (50 mL). In a separate beaker, dissolve glyoxylic acid monohydrate (12 mmol) and sodium hydroxide (12 mmol) in water (20 mL) and cool to 0-5 °C in an ice bath.

-

Reaction: Slowly add the cold aqueous solution to the ethanolic solution of acetophenone with vigorous stirring, maintaining the temperature below 10 °C.

-

Causality: The base (NaOH) catalyzes the Claisen-Schmidt condensation. Low temperature minimizes side reactions.

-

-

Workup: After stirring at room temperature for 12 hours, acidify the reaction mixture to pH 2-3 with cold 2M HCl. The precipitated product is collected by vacuum filtration.

-

Purification: Wash the solid with cold water and recrystallize from an ethanol/water mixture to yield the pure chalcone precursor.

Step 2: Cyclization to form 5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid

-

Reagents & Setup: To a solution of the chalcone precursor (8 mmol) in ethanol (40 mL), add a solution of hydroxylamine hydrochloride (10 mmol) and sodium acetate (12 mmol) in water (15 mL).

-

Reaction: Reflux the mixture for 6 hours. Monitor the reaction progress by TLC.

-

Causality: Sodium acetate acts as a base to liberate free hydroxylamine, which then undergoes a [3+2] cycloaddition with the α,β-unsaturated system, followed by dehydration to form the aromatic isoxazole ring.

-

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL). The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 3: Conversion to 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

-

Activation: Suspend the carboxylic acid (5 mmol) in anhydrous dichloromethane (DCM, 50 mL). Add oxalyl chloride (6 mmol) dropwise, followed by a catalytic amount of DMF (2-3 drops). Stir at room temperature until gas evolution ceases (approx. 2 hours).

-

Causality: The carboxylic acid is converted to a highly reactive acyl chloride intermediate.

-

-

Reduction: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a mild reducing agent, such as diisobutylaluminium hydride (DIBAL-H) (1.1 eq, 1.0 M in hexanes), dropwise. Stir for 1 hour at -78 °C.

-

Causality: DIBAL-H is a powerful yet selective reducing agent that can reduce acyl chlorides to aldehydes at low temperatures without over-reduction to the alcohol.

-

-

Quenching & Workup: Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution. Allow the mixture to warm to room temperature and stir until two clear layers form.

-

Extraction & Purification: Separate the layers and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Protocol: Characterization by ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Analysis: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform. Phase the spectrum and integrate the signals.

-

Interpretation: Assign the peaks based on their chemical shift (δ), multiplicity (singlet, doublet, etc.), and integration values, comparing them to the expected profile described in Section 1.2. The distinct singlet for the aldehyde proton around 10 ppm is a key diagnostic signal.

Safety and Handling

Based on available data, 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde should be handled with appropriate precautions in a laboratory setting.

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Eye Irritation (Category 2).[8]

-

GHS Pictogram: GHS07 (Exclamation Mark).[8]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[8]

-

Precautionary Measures: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

References

-

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. CP Lab Safety. [Link]

-

Yamamuro, D., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6. [Link]

-

Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Pharmaceutical Negative Results. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. aceschem.com [aceschem.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. ijpca.org [ijpca.org]

- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 7. espublisher.com [espublisher.com]

- 8. 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde | Sigma-Aldrich [sigmaaldrich.com]

A Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde: A Key Heterocyclic Building Block

Introduction

The isoxazole ring system is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have made it a valuable component in drugs exhibiting anti-inflammatory, anticancer, and antimicrobial activities.[2][3] Within this class of compounds, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde stands out as a critical synthetic intermediate.[4] The aldehyde functionality at the 3-position provides a versatile handle for further molecular elaboration, enabling its use as a building block in the development of complex pharmaceutical agents targeting neurological and inflammatory pathways.[4]

This guide provides an in-depth, technically-focused overview of a robust and field-proven pathway for the synthesis of this valuable compound. Moving beyond a simple recitation of steps, we will delve into the mechanistic rationale behind the chosen strategy, offering insights into reagent selection and reaction control, thereby providing a self-validating and reproducible protocol for researchers in drug discovery and organic synthesis.

Strategic Overview: A Two-Step Pathway to the Target Molecule

The synthesis of a substituted heterocycle like 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde requires precise control over regiochemistry. A direct, single-step construction can often lead to isomeric mixtures that are challenging to separate. Therefore, a more strategic, two-step approach is superior, ensuring unambiguous placement of the substituents.

Our selected pathway involves:

-

Formation of the Isoxazole Core: Construction of the 3-methyl-5-(4-methoxyphenyl)isoxazole intermediate. This establishes the core heterocyclic structure with the required aryl substituent at the C5 position and installs a methyl group at the C3 position, which will serve as a precursor to the final aldehyde.

-

Selective Oxidation: Conversion of the C3-methyl group into the target carboxaldehyde functionality. This step requires a reagent that can selectively oxidize the activated methyl group without affecting the electron-rich methoxyphenyl ring or the isoxazole nucleus itself.

This strategy is efficient, utilizes readily available starting materials, and provides excellent control over the final product's structure.

Figure 1: Overall synthetic workflow for 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde.

Part 1: Synthesis of the 3-Methyl-5-(4-methoxyphenyl)isoxazole Intermediate

Principle and Mechanistic Insight

The formation of the isoxazole ring is most reliably achieved through the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[5] This reaction is a classic and highly efficient method for constructing the 3,5-disubstituted isoxazole core.

The mechanism proceeds via two key stages:

-

Imine Formation: Hydroxylamine, being a nitrogen nucleophile, preferentially attacks one of the carbonyl groups of the 1,3-dicarbonyl substrate. The reaction is typically faster at the more electrophilic ketone (the benzoyl ketone in this case). This is followed by dehydration to form an oxime intermediate.

-

Intramolecular Cyclization and Dehydration: The hydroxyl group of the oxime then acts as an oxygen nucleophile, attacking the remaining carbonyl group. This intramolecular cyclization forms a five-membered heterocyclic intermediate which, upon elimination of a water molecule, aromatizes to yield the stable isoxazole ring.[5]

This approach provides absolute regiochemical control, as the substitution pattern of the starting dione directly translates to the 3- and 5-positions of the resulting isoxazole.

Detailed Experimental Protocol

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-(4-methoxyphenyl)butane-1,3-dione (10.0 g, 52.0 mmol).

-

Add ethanol (100 mL) and water (25 mL) to the flask and stir to dissolve the dione.

-

In a separate beaker, dissolve hydroxylamine hydrochloride (4.34 g, 62.4 mmol, 1.2 eq) and sodium acetate trihydrate (8.50 g, 62.4 mmol, 1.2 eq) in water (25 mL).

-

Add the hydroxylamine solution to the reaction flask.

-

Heat the reaction mixture to reflux (approx. 85-90 °C) and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Collect the resulting solid product by vacuum filtration, washing the filter cake with cold 1:1 ethanol/water (2 x 20 mL).

-

Dry the crude product under vacuum to yield 3-methyl-5-(4-methoxyphenyl)isoxazole as a white to off-white solid. Recrystallization from ethanol can be performed for further purification if necessary.

Data Summary: Reagents and Conditions for Step 1

| Parameter | Value | Moles (mmol) | Molar Eq. |

| Starting Material | 1-(4-Methoxyphenyl)butane-1,3-dione | 52.0 | 1.0 |

| Reagent | Hydroxylamine Hydrochloride | 62.4 | 1.2 |

| Base | Sodium Acetate Trihydrate | 62.4 | 1.2 |

| Solvent | Ethanol / Water | - | - |

| Temperature | Reflux (~90 °C) | - | - |

| Reaction Time | 4 hours | - | - |

| Expected Yield | 85-95% | - | - |

Part 2: Selective Oxidation to the Target Aldehyde

Principle and Reagent Selection

The conversion of a methyl group on a heterocyclic ring to a carboxaldehyde is a delicate transformation that requires a selective oxidant.[6] Stronger oxidizing agents like potassium permanganate or chromic acid would likely over-oxidize the product to a carboxylic acid or cleave the sensitive isoxazole ring.[7]

Selenium dioxide (SeO₂) is the reagent of choice for this specific transformation. It is highly effective for the oxidation of activated methyl or methylene groups (i.e., those in an allylic or benzylic position) to the corresponding aldehyde or ketone.[8] The methyl group at the C3 position of the isoxazole is sufficiently activated for this reaction to proceed efficiently.

The mechanism of SeO₂ oxidation is believed to involve an initial ene reaction to form an allylseleninic acid intermediate, followed by a[9][10]-sigmatropic rearrangement and subsequent decomposition to yield the aldehyde and elemental selenium. This pathway avoids the formation of carboxylic acid byproducts, making it ideal for this synthesis.

Detailed Experimental Protocol

-

Caution: Selenium compounds are toxic. Handle SeO₂ in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methyl-5-(4-methoxyphenyl)isoxazole (5.0 g, 26.4 mmol).

-

Add 1,4-dioxane (100 mL) and a small amount of water (1.0 mL) to the flask. Stir until the starting material is fully dissolved.

-

Carefully add selenium dioxide (3.22 g, 29.0 mmol, 1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approx. 100-105 °C) and maintain for 6-8 hours. The formation of a black precipitate (elemental selenium) will be observed. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the pad with dioxane (2 x 15 mL).

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde as a solid.

Data Summary: Reagents and Conditions for Step 2

| Parameter | Value | Moles (mmol) | Molar Eq. |

| Starting Material | 3-Methyl-5-(4-methoxyphenyl)isoxazole | 26.4 | 1.0 |

| Oxidizing Agent | Selenium Dioxide (SeO₂) | 29.0 | 1.1 |

| Solvent | 1,4-Dioxane / Water | - | - |

| Temperature | Reflux (~105 °C) | - | - |

| Reaction Time | 6-8 hours | - | - |

| Expected Yield | 60-75% | - | - |

Conclusion

The described two-step synthetic pathway provides a reliable and scalable method for the production of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde. The initial cyclocondensation reaction offers excellent regiochemical control, while the subsequent selective oxidation with selenium dioxide efficiently furnishes the desired aldehyde functionality. This guide, by explaining the underlying chemical principles and providing detailed protocols, equips researchers and drug development professionals with a robust framework for accessing this important heterocyclic building block for further synthetic exploration.

References

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Yadav, G. D., & Lande, S. V. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science. Available at: [Link]

-

Dunn, J. L., & Lanyon, L. (2018). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2018(4), M1021. Available at: [Link]

-

Denmark, S. E., & Kallemeyn, J. M. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry, 70(7), 2839–2848. Available at: [Link]

-

Prakash, O., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Arabian Journal of Chemistry, 10, S2154–S2179. Available at: [Link]

-

Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Synthetic Formal Report. Available at: [Link]

-

Gowda, C., et al. (2013). 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1677. Available at: [Link]

-

Konkala, K., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(14), 5364. Available at: [Link]

-

Pawar, R. P., et al. (2012). Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity. International Journal of Pharmaceutical, Chemical & Biological Sciences, 2(1), 1-13. Available at: [Link]

-

Organic Chemistry Explained. (2019, January 19). synthesis of isoxazoles [Video]. YouTube. Retrieved from [Link]

-

Zarei, A., et al. (2021). ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES. HETEROCYCLES, 102(9), 1779-1790. Available at: [Link]

-

CP Lab Safety. (n.d.). 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde, min 95%, 1 gram. Retrieved from [Link]

-

Murtuja, S., Jayaprakash, V., & Sinha, B. N. (2023). Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry, 9(3). Available at: [Link]

-

Unsal-Tan, O., et al. (2017). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 41, 37-48. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. Retrieved from [Link]

-

Bunev, A. S., et al. (2022). Synthesis of 5-Arylisoxazole and 4,5-Dichloroisothiazole Amino-Substituted Derivatives and Their Biological Activity. SciProfiles. Available at: [Link]

-

Patel, K. R., et al. (2022). Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry, 38(3). Available at: [Link]

-

Wang, M., et al. (2014). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of medicinal chemistry, 57(15), 6346–6361. Available at: [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.3: Oxidation of Aldehydes and Ketones. Retrieved from [Link]

-

Kumbhar, P. S., & Salunkhe, R. B. (2020). An Expeditious and Facile Synthesis of Isoxazole Derivatives in Deep Eutectic Solvent. International Journal of ChemTech Research, 13(2), 118-126. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Retrieved from [Link]

-

Naeimabadi, M., et al. (2018). One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid. Oriental Journal of Chemistry, 34(1). Available at: [Link]

-

Luzzio, F. A., & Wlodarczyk, M. T. (2009). A Convenient Procedure for Indirect Oxidation of Aromatic Methyl Groups to Aldehydes and Carboxylic Acids. Tetrahedron Letters. Available at: [Link]

-

Kumar, G. S., et al. (2025). Synthesis and antibacterial evaluation of 5-(3-nitrophenyl)-N'-arylisoxazole-3-carbohydrazide derivatives against carbapenem-resistant Acinetobacter baumannii. European Journal of Medicinal Chemistry, 301, 118154. Available at: [Link]

-

Wang, F., et al. (2018). Site-selective electrooxidation of methylarenes to aromatic acetals. Nature Communications, 9(1), 5219. Available at: [Link]

-

ResearchGate. (2017, August 8). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. sphinxsai.com [sphinxsai.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Site-selective electrooxidation of methylarenes to aromatic acetals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition [mdpi.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

For distribution to: Researchers, scientists, and drug development professionals

Abstract

Introduction: The Significance of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde belongs to the isoxazole class of heterocyclic compounds, which are integral scaffolds in the development of novel therapeutic agents. The isoxazole ring system is a versatile pharmacophore found in a range of clinically approved drugs. This particular derivative, featuring a methoxyphenyl group and a reactive aldehyde function, serves as a crucial intermediate in the synthesis of more complex molecules targeting neurological disorders and inflammatory pathways.[1]

The precise elucidation of its molecular structure through spectroscopic methods is a prerequisite for its application in drug discovery and development, ensuring the identity and purity of synthesized compounds. This guide provides the expected spectroscopic data and a detailed interpretation to facilitate this critical step.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The predicted proton NMR spectrum of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in a standard solvent like CDCl₃ would exhibit distinct signals corresponding to the aldehyde, the isoxazole ring proton, the aromatic protons of the methoxyphenyl ring, and the methoxy group protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet (s) | 1H |

| Isoxazole (C4-H) | 6.8 - 7.0 | Singlet (s) | 1H |

| Aromatic (H2', H6') | 7.7 - 7.9 | Doublet (d) | 2H |

| Aromatic (H3', H5') | 6.9 - 7.1 | Doublet (d) | 2H |

| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet (s) | 3H |

Interpretation and Causality

-

Aldehyde Proton (δ 9.9 - 10.1): This proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond. Its signal is expected far downfield and as a sharp singlet, as there are no adjacent protons to couple with.

-

Isoxazole Proton (δ 6.8 - 7.0): The proton at the C4 position of the isoxazole ring appears as a singlet. Its chemical shift is influenced by the aromaticity of the heterocyclic ring. In the closely related compound, 3-(4-methoxyphenyl)-5-phenylisoxazole, this proton appears at δ 6.76 ppm, supporting our prediction.[2]

-

Aromatic Protons (δ 7.7 - 7.9 and 6.9 - 7.1): The 4-methoxyphenyl group gives rise to a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets. The protons ortho to the isoxazole ring (H2', H6') are more deshielded than the protons ortho to the electron-donating methoxy group (H3', H5').

-

Methoxy Protons (δ 3.8 - 3.9): The three protons of the methoxy group are equivalent and appear as a sharp singlet. Their chemical shift is typical for an aryl methyl ether. For instance, the methoxy protons in 3-(4-methoxyphenyl)-5-phenylisoxazole are observed at δ 3.84 ppm.[2]

Predicted ¹³C NMR Data

The carbon NMR spectrum provides information on all unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (CHO) | 185 - 190 |

| Isoxazole (C3) | 158 - 162 |

| Isoxazole (C5) | 170 - 174 |

| Isoxazole (C4) | 100 - 105 |

| Aromatic (C1') | 120 - 124 |

| Aromatic (C2', C6') | 128 - 130 |

| Aromatic (C3', C5') | 114 - 116 |

| Aromatic (C4') | 160 - 164 |

| Methoxy (OCH₃) | 55 - 56 |

Interpretation and Causality

-

Carbonyl Carbon (δ 185 - 190): The aldehyde carbon is the most deshielded carbon in the spectrum due to the direct attachment to a highly electronegative oxygen atom.

-

Isoxazole Carbons: The C3 and C5 carbons of the isoxazole ring are significantly deshielded due to their positions within the heterocyclic system and proximity to heteroatoms. The C4 carbon is more shielded. For comparison, in 5-(4-chlorophenyl)-3-phenylisoxazole, the C5 and C3 carbons appear at δ 169.2 and 163.0 ppm respectively, while C4 is at δ 97.8 ppm.[2]

-

Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C4') is highly shielded, while the carbon attached to the isoxazole ring (C1') is also influenced by the ring's electronic effects.

-

Methoxy Carbon (δ 55 - 56): This signal appears in the typical region for a methyl group attached to an oxygen atom.

Experimental Protocol for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation and data acquisition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

Table 3: Predicted IR Absorption Bands for 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820-2850 and 2720-2750 | Medium |

| C=O stretch (aldehyde) | 1690 - 1715 | Strong |

| C=N stretch (isoxazole) | 1580 - 1610 | Medium-Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-O stretch (aryl ether) | 1240 - 1260 (asymmetric) and 1020-1040 (symmetric) | Strong |

| N-O stretch (isoxazole) | 1350 - 1400 | Medium |

Interpretation and Causality

-

Aldehyde Group: The most characteristic peaks for the aldehyde are the strong C=O stretch and the two medium C-H stretching bands (Fermi doublets). The conjugation of the aldehyde with the isoxazole ring is expected to lower the C=O stretching frequency slightly.

-

Isoxazole and Aromatic Rings: The C=N and C=C stretching vibrations of the isoxazole and phenyl rings will appear in the 1450-1610 cm⁻¹ region. For instance, in a similar isoxazole derivative, a C=N imine peak was observed at 1607.13 cm⁻¹.[3]

-

Aryl Ether Group: The strong C-O stretching bands are diagnostic for the methoxyphenyl moiety.

Experimental Protocol for IR Data Acquisition (ATR)

Caption: Attenuated Total Reflectance (ATR) IR spectroscopy workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data

-

Molecular Formula: C₁₁H₉NO₃[4]

-

Molecular Weight: 203.19 g/mol [4]

-

Predicted Molecular Ion Peak (M⁺): m/z = 203

Predicted Fragmentation Pattern

In an Electron Ionization (EI) mass spectrum, the molecular ion (M⁺) is expected to be prominent. Key fragmentation pathways would likely involve:

-

Loss of the aldehyde group (-CHO): [M - 29]⁺ leading to a fragment at m/z = 174.

-

Loss of a methyl radical from the methoxy group (-CH₃): [M - 15]⁺ leading to a fragment at m/z = 188.

-

Cleavage of the isoxazole ring: This can lead to a variety of smaller fragments, including the 4-methoxyphenyl cation at m/z = 107.

Experimental Protocol for Mass Spectrometry Data Acquisition

Sources

5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde starting materials

An In-depth Technical Guide to the Starting Materials and Synthesis of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties, imparted by the adjacent nitrogen and oxygen heteroatoms, allow it to act as a versatile pharmacophore capable of engaging in various non-covalent interactions, including hydrogen bonding and π-π stacking. The title compound, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde , is a particularly valuable building block. The aldehyde at the 3-position acts as a synthetic handle for elaboration into more complex structures, while the 5-(4-methoxyphenyl) moiety frequently confers desirable pharmacokinetic properties. This molecule is a key intermediate in the synthesis of novel therapeutic agents, especially in the areas of neurological and anti-inflammatory drug discovery.

This guide provides a comprehensive analysis of the primary synthetic routes to this target molecule, focusing on the selection of starting materials, the causality behind methodological choices, and detailed, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target

A logical retrosynthetic analysis reveals two primary strategies for constructing 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde. The most powerful and regiochemically precise approach involves the formation of the isoxazole ring from acyclic precursors via a [3+2] cycloaddition. A secondary, conceptually simpler but mechanistically challenging route involves the late-stage functionalization of a pre-formed isoxazole ring.

Caption: Retrosynthetic pathways to the target molecule.

Primary Synthetic Pathway: [3+2] Dipolar Cycloaddition

The most robust and regiochemically controlled method for synthesizing 3,5-disubstituted isoxazoles is the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne.[1] This concerted, pericyclic reaction ensures the formation of a single regioisomer, which is critical for downstream applications.

The strategy involves the reaction of 4-methoxybenzonitrile oxide (the 1,3-dipole, providing the C3, N, O, and 5-aryl components) with an acetal-protected propargyl aldehyde, such as 3,3-diethoxy-1-propyne (the dipolarophile, providing the C4 and C5 atoms with a masked aldehyde). The acetal protecting group is essential as the free aldehyde can be unstable and may interfere with the basic conditions often used to generate the nitrile oxide.

Workflow for the [3+2] Cycloaddition Route

Caption: Workflow for the recommended [3+2] cycloaddition synthesis.

Part A: Preparation of Starting Materials

The dipolarophile, 3,3-diethoxy-1-propyne, is commercially available and can be used as received. The key intermediate is the nitrile oxide, which is typically generated in situ from its stable aldoxime precursor due to its propensity to dimerize.

Protocol 1: Synthesis of 4-Methoxybenzaldehyde Oxime

This standard oximation reaction converts the aldehyde to the corresponding oxime, which is the direct precursor to the nitrile oxide.

-

Reactants:

-

4-Methoxybenzaldehyde (1.0 eq)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.1 eq)

-

Sodium carbonate (Na₂CO₃) (1.0 eq)

-

-

Solvent: Ethanol/Water mixture (e.g., 3:1 v/v)

-

Procedure:

-

Dissolve 4-methoxybenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate beaker, dissolve hydroxylamine hydrochloride and sodium carbonate in water.

-

Add the aqueous solution to the ethanolic solution of the aldehyde.

-

Stir the reaction mixture at room temperature for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Collect the white solid by filtration, wash with cold water, and dry under vacuum. The product is typically of high purity and can be used in the next step without further purification.

-

Part B: The Cycloaddition and Deprotection Sequence

Protocol 2: 1,3-Dipolar Cycloaddition

This protocol generates the 4-methoxybenzonitrile oxide in the presence of the alkyne, allowing for immediate trapping in the cycloaddition reaction. N-Chlorosuccinimide (NCS) is a common and effective reagent for this oxidative conversion.[2]

-

Reactants:

-

4-Methoxybenzaldehyde Oxime (1.0 eq)

-

3,3-Diethoxy-1-propyne (1.1 eq)

-

N-Chlorosuccinimide (NCS) (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

-

Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Procedure:

-

Dissolve 4-methoxybenzaldehyde oxime and 3,3-diethoxy-1-propyne in DCM in a flask under an inert atmosphere (e.g., nitrogen).

-

Add triethylamine to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of NCS in DCM dropwise over 30 minutes. The base (triethylamine) facilitates the elimination of HCl from the intermediate chloro-oxime to form the nitrile oxide.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue, 3-(diethoxymethyl)-5-(4-methoxyphenyl)isoxazole , by column chromatography on silica gel.

-

Protocol 3: Acetal Hydrolysis (Deprotection)

The final step is the mild acidic hydrolysis of the diethyl acetal to unmask the aldehyde functionality.

-

Reactants:

-

3-(diethoxymethyl)-5-(4-methoxyphenyl)isoxazole (1.0 eq)

-

Aqueous Hydrochloric Acid (e.g., 2M HCl) or Formic Acid

-

-

Solvent: Tetrahydrofuran (THF) or Acetone

-

Procedure:

-

Dissolve the acetal-protected isoxazole in THF.

-

Add the aqueous acid solution and stir the mixture at room temperature for 2-6 hours.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Neutralize the reaction mixture carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The resulting solid, 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde , can be recrystallized from a suitable solvent system (e.g., ethanol/hexane) to afford the pure product.

-

Alternative Synthetic Pathway: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heteroaromatic systems using a Vilsmeier reagent, generated in situ from a substituted amide (like DMF) and phosphorus oxychloride (POCl₃).[3][4] This pathway would involve the synthesis of the parent 5-(4-methoxyphenyl)isoxazole followed by an attempt at direct formylation.

Workflow for the Vilsmeier-Haack Route

Caption: Workflow for the Vilsmeier-Haack functionalization approach.

Causality and Field-Proven Insights: The Regioselectivity Problem

While attractive for its directness, the Vilsmeier-Haack reaction on a 5-arylisoxazole presents a significant regiochemical challenge. The Vilsmeier reagent is an electrophile, and it will preferentially attack the most electron-rich (nucleophilic) position on the heterocyclic ring.

-

Electronic Effects: In the isoxazole ring, the C4 position is the most electron-rich and susceptible to electrophilic aromatic substitution. The nitrogen atom at position 2 and the oxygen atom at position 1 are both electron-withdrawing, deactivating the adjacent C3 and C5 positions, respectively.

-

Predicted Outcome: The electrophilic Vilsmeier reagent will almost certainly attack the C4 position, leading to the formation of the isomeric 5-(4-methoxyphenyl)isoxazole-4-carboxaldehyde as the major product. Formylation at the C3 position is electronically disfavored and would not be the expected outcome.

This self-validating system—grounded in the fundamental principles of electrophilic aromatic substitution on heterocycles—dictates that this is not a viable route for the desired 3-carboxaldehyde isomer. This expert insight prevents wasted experimental effort and directs the researcher toward a more logical and successful synthetic strategy.

Comparative Analysis of Synthetic Strategies

| Feature | [3+2] Dipolar Cycloaddition | Vilsmeier-Haack Formylation |

| Regioselectivity | Excellent. Provides the desired 3,5-disubstituted isomer exclusively. | Poor. Predicted to yield the undesired 4-carboxaldehyde isomer. |

| Number of Steps | 3 (Oxime formation -> Cycloaddition -> Deprotection) | 2 (Parent isoxazole synthesis -> Formylation) |

| Starting Materials | 4-Methoxybenzaldehyde, NH₂OH·HCl, 3,3-diethoxy-1-propyne. | 4-Methoxyacetophenone, DMF-DMA, NH₂OH·HCl, POCl₃, DMF. |

| Key Advantages | Unambiguous regiochemical outcome. Use of stable, commercially available dipolarophile. Mild final deprotection step. | Fewer steps in the final sequence. |

| Key Disadvantages | Requires in situ generation of the unstable nitrile oxide. | Fails to produce the correct regioisomer. |

| Overall Viability | High. This is the recommended and most reliable route. | Very Low. Not a viable route for the target molecule. |

Conclusion and Recommendation

For the synthesis of 5-(4-methoxyphenyl)isoxazole-3-carboxaldehyde , the 1,3-dipolar cycloaddition pathway stands as the superior and most scientifically sound strategy. Its inherent regioselectivity, enabled by the reaction between a nitrile oxide and a terminal alkyne, ensures the unambiguous formation of the desired 3,5-disubstituted isoxazole core. The use of an acetal-protected alkyne (3,3-diethoxy-1-propyne) provides a stable and reliable source for the C4-C5 fragment, with a straightforward deprotection step to reveal the target aldehyde.

While alternative routes like the Vilsmeier-Haack reaction are powerful tools in organic synthesis, a deep understanding of the electronic nature of the isoxazole ring allows for the prediction of its regiochemical limitations, thereby guiding researchers away from unproductive pathways. The cycloaddition approach offers a robust, scalable, and validated method for accessing this valuable intermediate for applications in drug discovery and development.

References

-

van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry, 63(24), 8801–8805. [Link]

-

Rajput, A. P., & Rajput, S. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences, 3(1), 25-43. [Link]

-

Venugopal, M., Perumal, P. T., & Rajadurai, S. (1992). Syntheses of substituted isoxazolines using Vilsmeier-Haack reagent. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(4), 523-526. [Link]

-

Al-Hourani, B. J., & Al-Abo, A. M. (2012). Regioselective 1,3-Dipolar Cycloaddition Reactions of 4-Methylene-2-oxazolidinones with Benzonitrile Oxide. Jordan Journal of Chemistry, 7(2), 171-178. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

van Mersbergen, D., Wijnen, J. W., & Engberts, J. B. F. N. (1998). 1,3-Dipolar Cycloadditions of Benzonitrile Oxide with Various Dipolarophiles in Aqueous Solutions. A Kinetic Study. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. Isoxazole synthesis. [Link]

-

Piras, M., et al. (2016). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3657. [Link]

-

Chavhan, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 256. [Link]

-

Ali, A. M., et al. (2010). 1,3-Dipolar Cycloaddition Reaction of Benzonitrile Oxide with 4-Arylmethylene-2,4-dihydro-2,5-disubstituted-3H-pyrazol-3-ones. E-Journal of Chemistry, 7(2), 409-414. [Link]

-

Naidoo, R., & Singh, P. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. DUT Open Scholar. [Link]

-

Quispe-Taba, Y. N., et al. (2021). Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone Derivatives: Synthesis, Characterization, and Antitubercular Activity. Journal of Chemistry. [Link]

-

Wikipedia. 1,3-Dipolar cycloaddition. [Link]

-

Wikipedia. Vilsmeier–Haack reaction. [Link]

-

Brandi, A., et al. (1986). Regio- and face-selective cycloaddition of benzonitrile oxide and C,N-diphenylnitrone to 6,8-dioxabicyclo[3.2.1]oct-3-ene. Journal of the Chemical Society, Perkin Transactions 1, 2209-2213. [Link]

Sources

The Multifaceted Biological Activities of 5-(4-methoxyphenyl)isoxazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged structure" in the field of medicinal chemistry.[1][2] Its unique electronic properties and rigid conformational framework make it an ideal scaffold for the design of novel therapeutic agents.[1][3] The incorporation of an isoxazole moiety can enhance physicochemical properties and biological activity, leading to a broad spectrum of pharmacological applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5] This guide focuses specifically on derivatives featuring a 4-methoxyphenyl group at the 5-position of the isoxazole ring, a substitution pattern that has consistently yielded compounds with significant and varied biological potential. We will delve into the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols relevant to the evaluation of these promising compounds.

Anticancer Activity: Targeting Cellular Proliferation and Survival

Derivatives of 5-(4-methoxyphenyl)isoxazole have emerged as a significant class of anticancer agents, demonstrating efficacy against a range of human cancer cell lines.[6] Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways that govern cell growth, proliferation, and apoptosis.[1]

Mechanism of Action: Disruption of Key Signaling Pathways

One of the primary mechanisms through which these compounds exert their anticancer effects is the inhibition of protein kinases and other crucial enzymes involved in cancer progression. For instance, certain isoxazole derivatives have been shown to interfere with tubulin polymerization, a mechanism shared with potent antimitotic agents like combretastatin A-4.[7] The structural arrangement of aryl rings on the isoxazole core is critical for this activity.

Furthermore, isoxazole-containing compounds can modulate key signaling cascades such as the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are frequently dysregulated in cancer.[1][8] For example, some chalcone-isoxazole hybrids have demonstrated the ability to down-regulate NF-κB expression in macrophage cells, a pathway also implicated in cancer-related inflammation.[8] Fused isoxazole-thiazole polycyclic compounds have also been identified as potential inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein critical for the stability of many oncoproteins.[9]

dot

Caption: General mechanisms of anticancer action for isoxazole derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies reveal that the anticancer potency of these derivatives is highly dependent on the nature and position of substituents on the aryl rings.

-

Aryl Group at Position 3: The substitution pattern on the aryl ring at the 3-position of the isoxazole is a critical determinant of activity. For instance, the presence of a 3,4,5-trimethoxyphenyl group often confers potent antimitotic activity.[7]

-

Methoxy Group at Position 5-Aryl: The 4-methoxy substituent on the phenyl ring at position 5 is a common feature in many active compounds, suggesting it plays a key role in binding to biological targets.[10][11] Electron-donating groups, such as methoxy substituents, on the benzene rings have been shown to enhance anticancer activity.[10][11]

-

Halogen Substituents: The introduction of halogens like chlorine or fluorine onto the aryl moieties can significantly modulate cytotoxic activity, often increasing potency.[3][12]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of novel 5-(4-methoxyphenyl)isoxazole derivatives is typically evaluated against a panel of human cancer cell lines using assays like the MTT or MTS method.[1][13][14] The results are expressed as IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Diaryl Isoxazole Derivative | DU145 (Prostate) | 1.06 | [10][11] |

| Isoxazole-Chalcone Hybrid | PC-3 (Prostate) | 1.5 | [12] |

| 3,5-disubstituted isoxazole | U87 (Glioblastoma) | 42.8 | [11] |

| Triazole-Isoxazole Hybrid | T-47D (Breast) | 27.7 | [14] |

| Curcumin Isoxazole Derivative | K562 (Leukemia) | 0.5 | [15] |

Antimicrobial Activity: A Renewed Front Against Pathogens

Isoxazole-containing compounds have a well-established history as antimicrobial agents, forming the backbone of several clinically used antibiotics like cloxacillin and sulfisoxazole.[2][6] The 5-(4-methoxyphenyl)isoxazole scaffold continues to be a fertile ground for the discovery of new agents to combat bacteria and fungi, including drug-resistant strains.[4][16]

Mechanism of Action

The antimicrobial action of isoxazole derivatives can be attributed to their ability to interfere with essential microbial processes. While specific mechanisms vary, they often involve the inhibition of key enzymes necessary for cell wall synthesis, DNA replication, or protein synthesis. Their ability to readily bind with various enzymes and receptors in biological systems is a key factor in their broad-spectrum potential.[2]

In Vitro Evaluation of Antimicrobial Efficacy

The initial screening of these compounds for antibacterial and antifungal activity is typically performed using agar diffusion methods (disk or well diffusion) or broth microdilution techniques.[17] These methods determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.[17]

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Isoxazole-Chalcone 48 | M. tuberculosis H37Rv | 0.12 | [11] |

| Isoxazole Derivative PUB9 | S. aureus | <0.00025 | [4] |

| Isoxazole Derivative PUB9 | P. aeruginosa | 0.125-0.25 | [4] |

| Isoxazole Derivative 18 | B. subtilis | 31.25 | [2] |

| Isoxazole Derivative 4g | C. albicans | 6-60 | [18] |

Anti-inflammatory Activity: Targeting the COX-2 Enzyme

Chronic inflammation is a hallmark of numerous diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade.[19] COX-2 is responsible for converting arachidonic acid into prostaglandins, which drive pain and inflammation.[20] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a major goal in the development of safer anti-inflammatory drugs. Several isoxazole derivatives, including the 5-(4-methoxyphenyl)isoxazole class, have been investigated as potent and selective COX-2 inhibitors.[21]

Mechanism of Action: COX-2 Inhibition

The anti-inflammatory effects of these isoxazole derivatives are primarily attributed to their ability to bind to the active site of the COX-2 enzyme, preventing the synthesis of pro-inflammatory prostaglandins.[19][20] The isoxazole scaffold serves as a bioisostere for other functional groups found in established COX-2 inhibitors like Celecoxib.

dot

Caption: Inhibition of the COX-2 inflammatory pathway by isoxazole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. Below are standardized, step-by-step methodologies for assessing the cytotoxic, antimicrobial, and anti-inflammatory properties of 5-(4-methoxyphenyl)isoxazole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test isoxazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

dot

Caption: Workflow for the MTT cytotoxicity assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound in a liquid medium.[17]

Methodology:

-

Compound Preparation: Prepare a 2-fold serial dilution of the isoxazole derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 30°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of the COX-2 enzyme to determine the inhibitory potential of test compounds.[19][22]

Methodology:

-

Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-2 enzyme, test compound, Arachidonic Acid substrate) as per the kit manufacturer's instructions.[22][23]

-

Reaction Setup: In a 96-well opaque plate, add the following in order:

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[19][23]

-

Reaction Initiation: Add a fluorometric probe (e.g., Amplex Red) and the substrate, Arachidonic Acid, to all wells to start the reaction.[24]

-

Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) kinetically for 5-10 minutes using a fluorescence plate reader.[22]

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[19]

Conclusion and Future Directions

The 5-(4-methoxyphenyl)isoxazole scaffold is a remarkably versatile and potent pharmacophore in modern drug discovery. The derivatives discussed herein demonstrate significant potential as anticancer, antimicrobial, and anti-inflammatory agents. The consistent appearance of the 4-methoxyphenyl moiety in highly active compounds underscores its importance in molecular recognition at various biological targets. Future research should focus on leveraging the detailed SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. Advanced strategies, such as the creation of hybrid molecules that combine the isoxazole core with other pharmacophores, hold immense promise for developing novel therapeutics to address unmet medical needs.[14]

References

-

Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. American Chemical Society. Available from: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Center for Biotechnology Information. Available from: [Link]

-

Structure–activity relationship of isoxazole derivatives. ResearchGate. Available from: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. MDPI. Available from: [Link]

-

Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. National Center for Biotechnology Information. Available from: [Link]

-

Screening Antibacterial Activity: A Crucial Step in Drug Discovery. Hilaris Publishing. Available from: [Link]

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available from: [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie. Available from: [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

-

COX2 Inhibitor Screening Assay Kit. BPS Bioscience. Available from: [Link]

-

Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. National Center for Biotechnology Information. Available from: [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. Available from: [Link]

-

Screening Strategies to Identify New Antibiotics. Bentham Science. Available from: [Link]

-

The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. Available from: [Link]

-

Novel 5-(3-(Substituted)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl Derivatives: Synthesis and Anticancer Activity. ResearchGate. Available from: [Link]

-

The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Center for Biotechnology Information. Available from: [Link]

-

Study of cytotoxicity of pyrrolo- [3,4-d]isoxazoles against tumor cell lines. Sciforum. Available from: [Link]

-

Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro. National Center for Biotechnology Information. Available from: [Link]

-

Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. WNNS. Available from: [Link]

-

Synthesis and In Vitro Cytotoxic Activity of Novel Triazole-Isoxazole Derivatives. ResearchGate. Available from: [Link]

-

Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available from: [Link]

-

A simple method for the synthesis of isoxazole derivatives with in vitro antitumor activity. BioWorld. Available from: [Link]

-

Isoxazole, 5-(4-methoxyphenyl)-3-(4-methylphenyl)-. LookChem. Available from: [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. JOCPR. Available from: [Link]

-

Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. Available from: [Link]

-

Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. Available from: [Link]

-

Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate. Available from: [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Global Journal of Pharmacy & Pharmaceutical Sciences. Available from: [Link]

-

A brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

-

Isoxazole derivatives showing antimicrobial activity (48–60). ResearchGate. Available from: [Link]

-

Synthesis and X-ray structure of potent anticancer 4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)isoxazole. Arkivoc. Available from: [Link]

-

Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. Oriental Journal of Chemistry. Available from: [Link]

-

Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. Available from: [Link]

-

Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells. PubMed. Available from: [Link]

-

The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -tetramethoxychalcone are mediated by heme oxygenase-1-derived carbon monoxide. PubMed. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpca.org [ijpca.org]

- 6. espublisher.com [espublisher.com]

- 7. m.mathnet.ru [m.mathnet.ru]

- 8. Design and synthesis of methoxyphenyl- and coumarin-based chalcone derivatives as anti-inflammatory agents by inhibition of NO production and down-regulation of NF-κB in LPS-induced RAW264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. mdpi.com [mdpi.com]

- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sciforum.net [sciforum.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. mjpms.in [mjpms.in]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 22. assaygenie.com [assaygenie.com]

- 23. cdn.caymanchem.com [cdn.caymanchem.com]

- 24. bpsbioscience.com [bpsbioscience.com]

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Core Mechanism of Action of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde

Introduction: The Therapeutic Potential of the Isoxazole Scaffold

The isoxazole ring is a prominent pharmacophore in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of isoxazole have been investigated for their anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The versatility of the isoxazole moiety allows for structural modifications that can fine-tune its therapeutic effects, making it a subject of significant interest in drug discovery. 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde is a synthetic compound that belongs to this promising class of molecules. While its specific mechanism of action is not yet fully elucidated, its structural features suggest the potential for significant biological activity, particularly in the realms of oncology and inflammation. This guide proposes a primary mechanism of action centered on the induction of apoptosis and delineates a comprehensive research plan to validate this hypothesis.

Proposed Mechanism of Action: Induction of Apoptosis via the Intrinsic Pathway

Based on the known anticancer properties of various isoxazole derivatives, it is hypothesized that 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde exerts its cytotoxic effects through the induction of apoptosis, primarily via the intrinsic (mitochondrial) pathway. This proposed mechanism involves the following key steps:

-

Induction of Mitochondrial Outer Membrane Permeabilization (MOMP): The compound is predicted to interact with members of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic to anti-apoptotic protein ratio. This disrupts the integrity of the mitochondrial outer membrane.

-

Cytochrome c Release: The permeabilization of the mitochondrial membrane results in the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Apoptosome Formation: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, oligomerizes to form the apoptosome.

-

Caspase Activation Cascade: The apoptosome recruits and activates pro-caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7.

-

Execution of Apoptosis: The activated effector caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

This proposed pathway provides a testable framework for investigating the molecular basis of the compound's activity.

Caption: Proposed Intrinsic Apoptosis Pathway.

Experimental Validation Workflow

To rigorously test the hypothesized mechanism of action, a multi-faceted experimental approach is essential. The following workflow is designed to provide a comprehensive and self-validating assessment of the pro-apoptotic activity of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde.

Caption: Experimental Validation Workflow.

Detailed Experimental Protocols

Phase 1: Assessment of Cytotoxicity

Objective: To determine the concentration-dependent cytotoxic effect of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde on cancer cell lines.

Methodology: MTT Assay

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of 5-(4-Methoxyphenyl)isoxazole-3-carboxaldehyde in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

| Parameter | Description |

| Cell Lines | MCF-7 (breast cancer), HeLa (cervical cancer), Hep3B (liver cancer) |

| Compound Concentrations | 0.1, 1, 10, 50, 100 µM |

| Incubation Times | 24, 48, 72 hours |

| Positive Control | Doxorubicin (a known cytotoxic agent) |

| Negative Control | Vehicle (e.g., 0.1% DMSO) |

Phase 2: Detection and Quantification of Apoptosis

Objective: To confirm that the observed cytotoxicity is due to apoptosis.

Methodology: Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry

-

Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 and 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Interpretation:

-

Annexin V-negative/PI-negative: Live cells

-